Regioisomeric Differentiation: 4-Methoxy vs. 3-Methoxy Substituent on the Benzylidene Ring
CAS 497921-80-9 bears a 4-methoxy (para) substituent on the benzylidene ring, in contrast to its closest commercially listed structural analog, CAS 613249-81-3, which carries a 3-methoxy (meta) substituent . In the broader class of 4-(benzylideneamino)-5-aryl-4H-1,2,4-triazole-3-thiols, the position of methoxy substitution fundamentally alters electron distribution on the aromatic ring, which in turn modulates the compound's hydrogen-bonding capacity, molecular dipole, and binding interactions with biological targets such as DNA gyrase and topoisomerase enzymes [1]. While direct, head-to-head quantitative biological data for these two specific regioisomers have not been published in peer-reviewed literature, computed molecular properties indicate distinct electrostatic potential surfaces and rotatable bond geometries that would predict differential target engagement [2].
| Evidence Dimension | Substituent position on benzylidene ring (regioisomerism) |
|---|---|
| Target Compound Data | 4-methoxy (para) substitution at benzylidene ring; InChIKey PJDAGGJDWHDQCR-XDHOZWIPSA-N; XLogP3-AA = 3.6; H-bond donor count = 1; H-bond acceptor count = 5; rotatable bonds = 6 [2] |
| Comparator Or Baseline | CAS 613249-81-3: 3-methoxy (meta) substitution; same molecular formula (C18H18N4O2S) and molecular weight (354.4 g/mol) |
| Quantified Difference | Isomeric structural variation; no published biological potency comparison available. Computed descriptors (e.g., electrostatic potential, dipole moment) are expected to differ based on substituent topology [2]. |
| Conditions | Computational comparison based on PubChem 2.2 computed properties. |
Why This Matters
For procurement decisions in SAR-driven medicinal chemistry programs, regioisomeric purity directly affects assay reproducibility; ordering the correct regioisomer is essential for maintaining SAR continuity.
- [1] Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Advanced Pharmaceutical Technology & Research, 2015, 6(3), 141–146. View Source
- [2] PubChem. Compound Summary for CID 6880486: Computed Properties. National Center for Biotechnology Information. View Source
